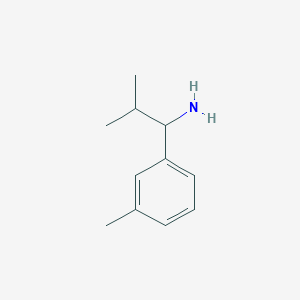

2-Methyl-1-(m-tolyl)propan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

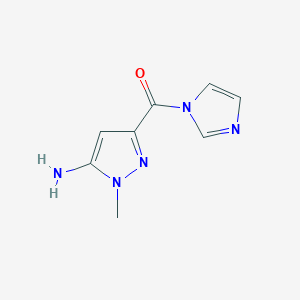

“2-Methyl-1-(m-tolyl)propan-1-amine” is an organic compound with the molecular formula C11H17N . It is related to the class of compounds known as amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups .

Synthesis Analysis

Amines, including “this compound”, can be synthesized through various methods. One common method is the Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Molecular Structure Analysis

The molecular structure of “this compound” consists of a tolyl group (a methyl group attached to a phenyl ring) and a 2-methylpropan-1-amine group .Chemical Reactions Analysis

As an amine, “this compound” can undergo a variety of chemical reactions. For instance, amines can react with carboxylic acids to form amides, or with alkyl halides to form secondary or tertiary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure. For instance, it would be expected to have a higher boiling point than simpler amines due to the presence of the aromatic ring .科学的研究の応用

Novel Routes to Pyrroles

A study outlined a novel route to synthesize 1,2,4-trisubstituted pyrroles using a palladium-catalyzed reaction involving primary amines, demonstrating the versatility of amine derivatives in chemical synthesis (Friedrich, Wächtler, & Meijere, 2002).

CO2 Capture and Solubility

Research on the solubility of carbon dioxide in mixtures of 2-amino-2-methyl-1-propanol and organic solvents provides insights into the application of sterically hindered amines for CO2 absorption processes, highlighting the benefits of these compounds in industrial applications due to their unique chemical properties (Svensson, Edfeldt, Velasco, Hulteberg, & Karlsson, 2014).

Corrosion Inhibition

A study on the synthesis of tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, revealed their significant inhibitive performance on carbon steel corrosion, demonstrating the protective capabilities of amine derivatives in preventing metal degradation (Gao, Liang, & Wang, 2007).

Enhanced Polymerization Catalysis

The use of water-soluble ligands in nickel(II)−methyl complexes for ethylene polymerization in aqueous systems has been explored, showing the potential of amine derivatives in facilitating the polymerization process in environmentally friendly conditions (Korthals, Göttker‐Schnetmann, & Mecking, 2007).

Analytical and Surface Modification

Research on the chemical modification of poly(methyl methacrylate) (PMMA) surfaces to yield amine-terminated surfaces demonstrates the applicability of amine derivatives in creating functionalized materials for analytical and biomedical applications (Henry, Tutt, Galloway, Davidson, McWhorter, Soper, & McCarley, 2000).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-methyl-1-(3-methylphenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-5-9(3)7-10/h4-8,11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVAKVFGEUFQCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2551584.png)

![5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2551590.png)

![(6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone](/img/structure/B2551595.png)

![4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2551598.png)

![N-(4-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2551599.png)

![methyl N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]isoleucinate](/img/structure/B2551601.png)

![3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551604.png)